molecular formula C12H12N4O5 B2560732 Jaspamycin

Jaspamycin

Cat. No.: B2560732
M. Wt: 292.25 g/mol
InChI Key: SKDKFLFSBDYEDO-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaspamycin, also known as 7-CN-7-C-Ino, is a potent activator of protein kinase A (PKA). It is derived from the marine sponge Jaspis splendens and has shown significant biological activity, particularly in the field of parasitology. This compound is known for its ability to bind to the regulatory site of PKA in Trypanosoma brucei, a protozoan parasite, making it a valuable compound for research in parasitic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jaspamycin involves several steps, starting from the marine sponge Jaspis splendens. The compound is extracted and purified using various chromatographic techniques. The synthetic route typically involves the following steps:

    Extraction: The marine sponge is collected and subjected to solvent extraction to obtain the crude extract.

    Purification: The crude extract is purified using column chromatography, resulting in the isolation of this compound.

    Characterization: The purified compound is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with large-scale synthesis. advancements in biotechnology and marine natural product chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Jaspamycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives can be further studied for their therapeutic potential.

Scientific Research Applications

Jaspamycin has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound for studying marine natural products and their chemical properties.

    Biology: It is used to investigate the biological pathways and molecular targets involved in parasitic diseases.

    Medicine: this compound has shown potential as an antiparasitic agent, particularly against Trypanosoma brucei.

    Industry: While industrial applications are limited, this compound’s unique properties make it a valuable compound for research and development in pharmaceuticals.

Mechanism of Action

Jaspamycin exerts its effects by binding to the regulatory site of protein kinase A (PKA) in Trypanosoma brucei. This binding activates PKA, leading to a cascade of cellular events that ultimately result in the inhibition of parasite growth. The molecular targets and pathways involved include the regulatory subunit of PKA and various downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Jaspamycin

This compound is unique due to its specific binding to the regulatory site of PKA in Trypanosoma brucei, which distinguishes it from other similar compounds. Its potent antiparasitic activity and ability to modulate PKA make it a valuable compound for research in parasitic diseases.

Properties

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)/t6-,8-,9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDKFLFSBDYEDO-WOUKDFQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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